N-(Butan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
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Overview
Description
N-(Butan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furochromen ring system, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it useful for studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Butan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-yl)-3-(propan-2-yl)aniline: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide: Another compound with a furochromen core, but with different substituents that alter its properties and applications.
Uniqueness
N-(Butan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide stands out due to its specific combination of functional groups and the unique structure of its furochromen core. This gives it distinct chemical and biological properties that can be leveraged for various applications .
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-butan-2-yl-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H25NO4/c1-6-12(3)22-18(23)8-7-15-13(4)17-9-16-11(2)10-25-19(16)14(5)20(17)26-21(15)24/h9-10,12H,6-8H2,1-5H3,(H,22,23) |
InChI Key |
PPPZZTJVCRJORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC1=C(C2=C(C(=C3C(=C2)C(=CO3)C)C)OC1=O)C |
Origin of Product |
United States |
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